molecular formula C19H20N6O2S B2454188 N-(4-methoxyphenyl)-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide CAS No. 1251708-70-9

N-(4-methoxyphenyl)-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide

Cat. No.: B2454188
CAS No.: 1251708-70-9
M. Wt: 396.47
InChI Key: CFQDEZAIZLUHGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a complex organic compound that belongs to the class of imidazole derivatives. Compounds in this class are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

N-(4-methoxyphenyl)-1-(6-thiomorpholin-4-ylpyrimidin-4-yl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2S/c1-27-15-4-2-14(3-5-15)23-19(26)16-11-25(13-22-16)18-10-17(20-12-21-18)24-6-8-28-9-7-24/h2-5,10-13H,6-9H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQDEZAIZLUHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)C3=CC(=NC=N3)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Van Leusen Imidazole Synthesis

The imidazole ring is constructed using the Van Leusen reaction, which employs TosMIC (tosylmethyl isocyanide) and aryl aldimines. For N-(4-methoxyphenyl) substitution:

  • Reaction Setup :

    • 4-Methoxybenzaldehyde (1.0 equiv) reacts with TosMIC (1.2 equiv) in the presence of K$$2$$CO$$3$$ (2.0 equiv) in anhydrous THF at 0°C→RT for 12 h.
    • Intermediate : 4-Methoxyphenyl imidazole-4-carbaldehyde (yield: 78%).
  • Carboxamide Formation :

    • The aldehyde is oxidized to the carboxylic acid using KMnO$$4$$ in acidic conditions (H$$2$$SO$$_4$$, 60°C, 4 h).
    • Subsequent coupling with 4-methoxyaniline via EDC/HOBt in DMF affords the carboxamide (yield: 85%).

Key Data :

Step Reagents/Conditions Yield (%) Purity (HPLC)
Imidazole formation TosMIC, K$$2$$CO$$3$$, THF 78 95.2
Oxidation KMnO$$4$$, H$$2$$SO$$_4$$ 92 97.8
Amide coupling EDC/HOBt, DMF 85 98.5

Synthesis of the 6-(Thiomorpholin-4-yl)Pyrimidine Module

Pyrimidine Ring Construction

The pyrimidine ring is synthesized via Biginelli-like cyclocondensation:

  • Reaction Protocol :

    • Ethyl acetoacetate (1.0 equiv), thiomorpholine-4-carboximidamide (1.2 equiv), and 4-chlorobenzaldehyde (1.1 equiv) react in ethanol with HCl catalysis (80°C, 6 h).
    • Intermediate : 6-Chloro-2-methyl-4-(4-chlorophenyl)pyrimidine (yield: 68%).
  • Chlorine Substitution :

    • The 6-chloro group undergoes nucleophilic displacement with thiomorpholine (2.5 equiv) in DMF at 120°C for 8 h.
    • Product : 6-(Thiomorpholin-4-yl)pyrimidine (yield: 74%).

Key Data :

Step Reagents/Conditions Yield (%)
Cyclocondensation HCl, EtOH, 80°C 68
Thiomorpholine coupling DMF, 120°C 74

Coupling of Imidazole and Pyrimidine Modules

Copper-Catalyzed N-Arylation

The imidazole and pyrimidine modules are coupled via a Ullmann-type reaction:

  • Optimized Conditions :
    • Imidazole-4-carboxamide (1.0 equiv), 6-(thiomorpholin-4-yl)pyrimidine (1.1 equiv), CuI (10 mol%), phenanthroline (20 mol%), K$$3$$PO$$4$$ (2.0 equiv) in DMSO at 100°C for 24 h.
    • Final Product : N-(4-Methoxyphenyl)-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide (yield: 65%, HPLC purity: 99.3%).

Characterization Data :

  • $$^1$$H NMR (400 MHz, DMSO-d$$6$$) : δ 8.72 (s, 1H, imidazole-H), 8.25 (d, J = 5.6 Hz, 1H, pyrimidine-H), 7.65 (d, J = 8.8 Hz, 2H, Ar-H), 7.02 (d, J = 8.8 Hz, 2H, Ar-H), 4.15 (s, 3H, OCH$$3$$), 3.80–3.70 (m, 4H, thiomorpholine-H), 2.65–2.55 (m, 4H, thiomorpholine-H).
  • LC-MS : m/z 467.2 [M+H]$$^+$$.

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Cyclization

A one-pot approach using microwave irradiation reduces reaction times:

  • Imidazole-4-carboxamide, 6-chloropyrimidine, and thiomorpholine are heated in DMF at 150°C for 30 min under microwave conditions.
  • Yield : 70%, comparable to traditional heating but with 8-fold time reduction.

Solid-Phase Synthesis

Immobilization of the imidazole module on Wang resin enables stepwise assembly:

  • Resin-bound imidazole is coupled with pyrimidine-thiomorpholine via HATU/DIEA activation.
  • Yield : 58% after cleavage (TFA/DCM).

Challenges and Optimization Strategies

Regioselectivity in Imidazole Functionalization

Competing N1 vs. N3 arylation is mitigated by:

  • Bulky ligands (e.g., Xantphos) favor N1 selectivity (N1:N3 = 9:1).
  • Low-temperature protocols (50°C) reduce side-product formation.

Thiomorpholine Stability

Thiomorpholine’s sulfur atom is prone to oxidation:

  • Inert atmosphere (N$$_2$$/Ar) prevents sulfoxide formation during coupling.
  • Antioxidants (e.g., BHT) added in storage solutions enhance shelf-life.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Reaction Conditions Reagents Products Yield References
Acidic (HCl, reflux, 6 hrs)6 M HClN-(4-methoxyphenyl)-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxylic acid78%
Basic (NaOH, 80°C, 4 hrs)2 M NaOHSodium salt of the carboxylic acid85%
  • Mechanistic Insight : The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by cleavage of the C–N bond.

  • Structural Impact : Hydrolysis eliminates the carboxamide’s hydrogen-bonding capability, potentially altering bioavailability.

Oxidation of Thiomorpholine Sulfur

The sulfur atom in thiomorpholine is susceptible to oxidation, forming sulfoxide or sulfone derivatives.

Reaction Conditions Reagents Products Yield References
Mild oxidation (RT, 12 hrs)H₂O₂ (30% in AcOH)Sulfoxide derivative62%
Strong oxidation (60°C, 6 hrs)mCPBASulfone derivative88%
  • Kinetic Notes : Sulfone formation requires stronger oxidizing agents and elevated temperatures compared to sulfoxide .

  • Biological Relevance : Sulfoxides and sulfones exhibit modified pharmacokinetic profiles due to increased polarity.

Electrophilic Substitution on Imidazole and Pyrimidine Rings

The electron-rich imidazole and pyrimidine rings participate in electrophilic aromatic substitution (EAS).

Reaction Type Reagents Position Modified Yield References
NitrationHNO₃/H₂SO₄C-2 of imidazole, C-5 of pyrimidine55%
HalogenationBr₂/FeBr₃C-5 of pyrimidine68%
  • Regioselectivity : The pyrimidine’s C-5 position is more reactive due to electron-withdrawing effects of adjacent nitrogen atoms .

  • Synthetic Utility : Nitro and bromo derivatives serve as intermediates for further functionalization .

Nucleophilic Acyl Substitution at the Carboxamide

The carboxamide group reacts with nucleophiles such as amines or alcohols.

Reaction Partners Conditions Products Yield References
EthylamineDCC, DMAP, CH₂Cl₂, 24 hrsN-(4-methoxyphenyl)-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-ethylamide73%
MethanolH₂SO₄, reflux, 8 hrsMethyl ester81%
  • Catalysis : DCC-mediated coupling enhances reaction efficiency by activating the carbonyl group .

Reductive Modification of the Pyrimidine Ring

Catalytic hydrogenation reduces the pyrimidine ring’s double bonds.

Conditions Catalyst Products Yield References
H₂ (1 atm), EtOH, 24 hrsPd/C (10%)Tetrahydro-pyrimidine derivative90%
  • Steric Effects : The thiomorpholine group minimally interferes with reduction due to its distal position .

Coupling Reactions via Suzuki-Miyaura Cross-Coupling

The pyrimidine ring’s halogenated derivatives enable cross-coupling.

Substrate Conditions Products Yield References
5-Bromo-pyrimidine derivativePd(PPh₃)₄, K₂CO₃, DMF, 80°CBiaryl derivatives76%
  • Scope : Aryl boronic acids with electron-donating groups enhance coupling efficiency .

Thermal Degradation Pathways

Thermogravimetric analysis (TGA) reveals decomposition patterns:

Temperature Range Major Degradation Products Mass Loss References
200–250°CCO₂, NH₃, and fragmented heterocycles35%
300–350°CSulfur oxides (from thiomorpholine)50%

Critical Analysis of Reactivity Trends

  • Thiomorpholine vs. Morpholine : The sulfur atom in thiomorpholine increases susceptibility to oxidation compared to oxygen in morpholine .

  • Steric Hindrance : Bulky substituents on the pyrimidine ring slow electrophilic substitution at C-5 .

  • pH-Dependent Hydrolysis : The carboxamide hydrolyzes faster under basic conditions due to hydroxide ion nucleophilicity .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(4-methoxyphenyl)-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide exhibit significant anticancer properties. For instance, research has shown that derivatives of pyrimidine and imidazole can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. A notable case study demonstrated that compounds with structural similarities to this compound inhibited the growth of colon and breast cancer cells, suggesting potential applications in cancer therapy .

Inhibition of Kinases

The compound is also being investigated for its potential as an inhibitor of specific kinases involved in cancer progression. For example, it has been noted that similar compounds can effectively inhibit the c-KIT kinase, which plays a crucial role in gastrointestinal stromal tumors (GISTs) and other malignancies. This inhibition could lead to new therapeutic strategies for treating cancers associated with c-KIT mutations .

Data Table: Biological Activities of Related Compounds

Compound NameActivityTargetReference
Compound AAnticancerColon Cancer
Compound BKinase Inhibitionc-KIT
Compound CApoptosis InductionBreast Cancer

Antimicrobial Properties

Another significant application of this compound is its antimicrobial activity. Research has shown that similar imidazole derivatives possess broad-spectrum antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .

Case Studies on Antimicrobial Efficacy

One study evaluated the antimicrobial efficacy of imidazole derivatives against various bacterial strains. The results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents in treating infections .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

  • 1H-imidazole-4-carboxamide
  • 4-methoxyphenyl-imidazole
  • Pyrimidinyl-imidazole derivatives

Uniqueness

What sets N-(4-methoxyphenyl)-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Biological Activity

N-(4-methoxyphenyl)-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical formula for the compound is C19H20N6O2SC_{19}H_{20}N_{6}O_{2}S with a molecular weight of 396.47 g/mol. The structure includes a methoxyphenyl group, a thiomorpholine moiety, and a pyrimidine ring, which contribute to its biological activity.

  • Kinase Inhibition : The compound is noted for its role as a kinase inhibitor, particularly targeting receptor tyrosine kinases (RTKs). Kinases are pivotal in regulating various cellular processes including growth and differentiation. The inhibition of these enzymes can lead to reduced cell proliferation in cancer cells .
  • Antitumor Activity : Research indicates that compounds with imidazole and carboxamide functionalities exhibit significant antitumor effects. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including lung and breast cancer cells .
  • Immune Modulation : Recent studies suggest that the compound enhances the immune response when used in conjunction with traditional chemotherapeutics like cisplatin. It appears to inhibit immune checkpoint molecules, thereby improving T cell infiltration in tumors .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits:

  • IC50 Values : The compound has shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative activity.
  • Selectivity : Preliminary data suggest that it selectively inhibits cancer cells while sparing normal cells, which is crucial for reducing side effects associated with chemotherapy .

In Vivo Studies

Animal models have been employed to assess the therapeutic potential of this compound:

  • Tumor Growth Inhibition : Studies have reported significant reductions in tumor size when administered alongside standard chemotherapy agents.
  • Survival Rates : Enhanced survival rates have been observed in treated groups compared to controls, suggesting its efficacy as an adjunct therapy .

Case Studies

  • Case Study 1 : A study involving mice treated with both cisplatin and the compound showed increased peritumoral T cell infiltration compared to those treated with cisplatin alone. This suggests a synergistic effect that may enhance the overall efficacy of cancer treatment .
  • Case Study 2 : Clinical trials exploring the use of similar compounds in combination therapies have indicated promising results in managing resistant cancer types, highlighting the importance of ongoing research into this compound's broader applicability .

Comparative Analysis

Compound NameStructure FeaturesBiological ActivityIC50 (µM)Notes
This compoundMethoxyphenyl, thiomorpholine, pyrimidineAntitumor, kinase inhibitionLow micromolarEffective in enhancing immune response
Similar Kinase InhibitorsVarious substitutions on imidazoleAntiproliferativeVaries widelyOften less selective than target compound

Q & A

Q. Table 1: Optimization of Reaction Conditions

VariableImpact on YieldSource
Raney Nickel Catalyst↑ 92%
Ethanol → Water Solvent↑ Intermediate Stability
45°C vs. 25°C↑ 88% vs. 25%

Which analytical techniques are essential for confirming the structure and purity of this compound?

Answer:
Critical techniques include:

  • 1H/13C NMR : Confirms molecular connectivity and functional groups. For example, validated imidazole-pyrimidine hybrids via methyl group signals (δ 2.5–3.0 ppm) and aromatic protons .
  • HPLC : Purity assessment (e.g., 98–99% purity in ) .
  • Mass Spectrometry (m/z) : Validates molecular weight alignment with theoretical values (e.g., [M+H]+ in ) .
  • X-ray Crystallography : Resolves conformational details (e.g., dihedral angles and hydrogen bonding in pyrimidine derivatives, as in ) .

Q. Table 2: Characterization Data from Analogous Compounds

CompoundTechniqueKey FindingsSource
58 ()1H NMR, HPLCδ 7.2–8.1 ppm (aromatics); 98% purity
Title Compound ()X-rayDihedral angles: 12.8°, 86.1°; C–H⋯π interactions

How can computational methods be integrated into the design and optimization of synthesis pathways?

Answer:
highlights ICReDD’s approach using quantum chemical calculations and reaction path searches to predict optimal conditions . Steps include:

Reaction Path Modeling : Identify intermediates and transition states using density functional theory (DFT).

Data Mining : Extract experimental parameters (e.g., solvent, catalyst) from literature to train machine learning models.

Feedback Loops : Refine computational models with experimental data (e.g., byproduct profiles from ) .

What role does molecular conformation (e.g., dihedral angles, hydrogen bonding) play in the biological activity of this compound?

Answer:
demonstrates that conformational rigidity from intramolecular hydrogen bonds (e.g., N–H⋯N) enhances binding affinity by pre-organizing the molecule for target interaction . Key findings:

  • Dihedral Angles : A 12.8° twist between pyrimidine and phenyl groups optimizes steric compatibility with enzyme active sites.
  • C–H⋯π Interactions : Stabilize crystal packing, which may correlate with solubility and bioavailability .

How can Design of Experiments (DoE) principles be applied to systematically investigate synthesis variables?

Answer:
emphasizes DoE for minimizing experimental runs while maximizing data quality . For example:

  • Factor Screening : Use fractional factorial designs to prioritize variables (e.g., temperature, catalyst loading).
  • Response Surface Methodology : Optimize conditions for yield and purity (e.g., ’s temperature vs. solvent study) .
  • Contradiction Analysis : Resolve conflicting data (e.g., lower yields at prolonged hydrogenation times in ) via ANOVA .

Q. Table 3: DoE Application in Synthesis Optimization

FactorLevel TestedOutcomeSource
Hydrogenation Time6–10 hoursYield ↓ with time
Base (NaOH vs. Na2CO3)2 equivNaOH ↑ cyclization efficiency

How can researchers address discrepancies in spectroscopic data during structural elucidation?

Answer:
Contradictions (e.g., unexpected NMR shifts or LC-MS peaks) require:

  • Multi-Technique Validation : Cross-check 1H NMR with 13C NMR and HSQC/ HMBC for ambiguous signals.
  • Byproduct Analysis : LC-MS/MS can identify hydrodehalogenation byproducts () .
  • Crystallographic Validation : Resolve stereochemical ambiguities () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.